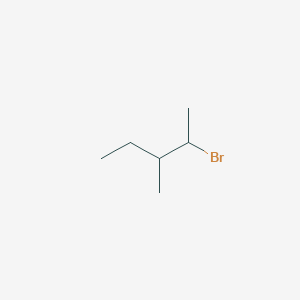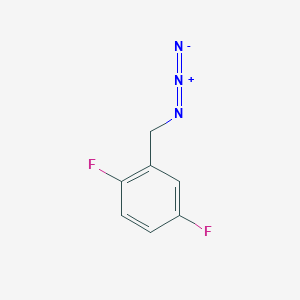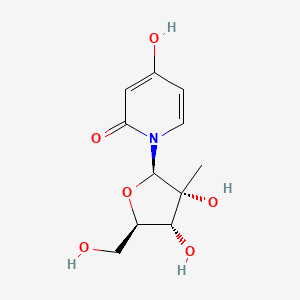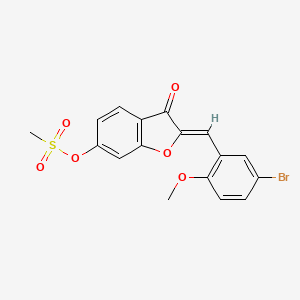
3-Amino-4-phenylbutan-1-ol
説明
3-Amino-4-phenylbutan-1-ol, also known as APB, is a chiral amino alcohol that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. APB has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-Amino-4-phenylbutan-1-ol is not fully understood, but it is believed to involve the activation of the dopamine D2 receptor. 3-Amino-4-phenylbutan-1-ol has been shown to selectively activate the D2 receptor and increase dopamine release in the striatum. This activation of the D2 receptor is thought to be responsible for 3-Amino-4-phenylbutan-1-ol's effects on reward processing and motor control.
Biochemical and Physiological Effects:
3-Amino-4-phenylbutan-1-ol has been shown to have various biochemical and physiological effects. In animal studies, 3-Amino-4-phenylbutan-1-ol has been shown to increase locomotor activity and induce stereotypic behaviors, such as sniffing and head bobbing. It has also been shown to increase dopamine release in the striatum and nucleus accumbens, brain regions involved in reward processing.
実験室実験の利点と制限
3-Amino-4-phenylbutan-1-ol has several advantages for lab experiments. It is a relatively simple molecule that can be easily synthesized and purified. It has high enantioselectivity and can be used as a chiral building block for the synthesis of various compounds. 3-Amino-4-phenylbutan-1-ol has also been extensively studied and has a well-established mechanism of action.
However, there are also some limitations to using 3-Amino-4-phenylbutan-1-ol in lab experiments. It has been shown to have potential toxic effects on the liver and kidneys at high doses. 3-Amino-4-phenylbutan-1-ol also has limited solubility in some solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3-Amino-4-phenylbutan-1-ol. One area of interest is the development of 3-Amino-4-phenylbutan-1-ol-based drugs for the treatment of various disorders, such as neuropathic pain and addiction. Another area of interest is the use of 3-Amino-4-phenylbutan-1-ol as a tool to study the function of the dopamine system in the brain. Further studies are needed to fully understand the mechanism of action of 3-Amino-4-phenylbutan-1-ol and its potential therapeutic applications.
科学的研究の応用
3-Amino-4-phenylbutan-1-ol has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 3-Amino-4-phenylbutan-1-ol has been used as a tool to study the function of the dopamine system in the brain. It has been shown to selectively activate the dopamine D2 receptor and increase dopamine release in the striatum, a brain region involved in reward processing and motor control. 3-Amino-4-phenylbutan-1-ol has also been used to investigate the role of the dopamine system in addiction, schizophrenia, and Parkinson's disease.
In pharmacology, 3-Amino-4-phenylbutan-1-ol has been studied for its potential as a drug lead for the treatment of various disorders. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. 3-Amino-4-phenylbutan-1-ol has also been investigated as a potential treatment for neuropathic pain, a type of chronic pain that is difficult to manage with current therapies.
In biochemistry, 3-Amino-4-phenylbutan-1-ol has been used as a chiral building block for the synthesis of various compounds. It has been shown to have high enantioselectivity and can be used to produce chiral drugs and catalysts.
特性
IUPAC Name |
3-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEMFUSXOKYPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenylbutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bipyridine, [(4-methylphenyl)sulfonyl]-](/img/structure/B3275221.png)





![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetranitro-](/img/structure/B3275257.png)






![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)